molecular formula CH2Cl4P2S B14495847 [(Dichlorophosphanyl)methyl]phosphonothioic dichloride CAS No. 63366-50-7

[(Dichlorophosphanyl)methyl]phosphonothioic dichloride

Cat. No.: B14495847
CAS No.: 63366-50-7
M. Wt: 249.8 g/mol
InChI Key: WXHKJNGJTCALPA-UHFFFAOYSA-N
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Description

[(Dichlorophosphanyl)methyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula CH₃Cl₂PS. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of both phosphorus and sulfur atoms, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Dichlorophosphanyl)methyl]phosphonothioic dichloride can be synthesized through the reaction of methyldichlorophosphine with sulfuryl chloride. The reaction proceeds as follows: [ \text{CH}_3\text{PCl}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{P(O)Cl}_2 + \text{SOCl}_2 ] This method involves the oxidation of methyldichlorophosphine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(Dichlorophosphanyl)methyl]phosphonothioic dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted organophosphorus compounds .

Scientific Research Applications

[(Dichlorophosphanyl)methyl]phosphonothioic dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Dichlorophosphanyl)methyl]phosphonothioic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. Its molecular targets include nucleophilic sites on organic molecules, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Dichlorophosphanyl)methyl]phosphonothioic dichloride is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in various fields of research and industry .

Properties

CAS No.

63366-50-7

Molecular Formula

CH2Cl4P2S

Molecular Weight

249.8 g/mol

IUPAC Name

dichloro-(dichlorophosphanylmethyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/CH2Cl4P2S/c2-6(3)1-7(4,5)8/h1H2

InChI Key

WXHKJNGJTCALPA-UHFFFAOYSA-N

Canonical SMILES

C(P(Cl)Cl)P(=S)(Cl)Cl

Origin of Product

United States

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